

comparative analysis of erythronic acid in different populations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythronic acid

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A Comparative Analysis of Ethacrynic Acid: Efficacy, Pharmacokinetics, and Cellular Mechanisms Across Diverse Populations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ethacrynic acid, a potent loop diuretic also under investigation for its anticancer properties. Due to the apparent scarcity of literature on "**erythronic acid**," this document focuses on ethacrynic acid, a compound with substantial research and clinical data. This guide synthesizes available data on its effects in different patient populations, details the analytical methodologies for its quantification, and illustrates its interaction with key cellular signaling pathways.

Data Presentation: A Comparative Overview

Direct comparative studies of ethacrynic acid across different ethnic populations are limited in publicly available literature. However, by collating data from various clinical studies and prescribing information, we can construct a comparative overview of its use and effects in different age groups.

Table 1: Comparative Dosing and Pharmacokinetics of Ethacrynic Acid in Pediatric, Adult, and Geriatric Populations

Parameter	Pediatric Population (2-18 years)	Adult Population	Geriatric Population
Indication for Edema	Congenital heart disease or nephrotic syndrome[1]	Congestive heart failure, liver cirrhosis, renal disease[2]	Congestive heart failure, liver disease, renal disease[2]
Initial Oral Dosage	25 mg once daily[2]	50 mg once a day[2]	50 mg once a day (with caution)[2]
Maintenance Oral Dosage	Dose may be adjusted by the physician[2]	50-200 mg/day in 1-2 divided doses[3]	Dosage adjustment may be required based on renal function[2]
Intravenous Dosage	1 mg/kg (limited data) [1]	0.5-1 mg/kg[3]	0.5-1 mg/kg (with caution)[3]
Pharmacokinetic Considerations	Safety and efficacy not established in children below 2 years of age[2][4]	Bioavailability is approximately 100% with peak effects in about 2 hours after oral administration[5]	Increased risk of age-related kidney problems may necessitate dosage adjustments[2][4]
Adverse Effects of Note	Severe, watery diarrhea is a contraindication[1]	Ototoxicity (hearing loss), particularly with rapid IV administration and high doses[6]	Higher susceptibility to thromboembolic episodes due to rapid plasma volume contraction[6]

Experimental Protocols

Accurate quantification of ethacrynic acid in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Ethacrynic Acid Quantification in Human Plasma

This protocol is adapted from a validated stability-indicating HPLC method.

1. Sample Preparation:

- To 1 mL of human plasma, add a suitable internal standard.
- Perform solid-phase extraction (SPE) for the parent drug[7].
- For the ethacrynic acid-cysteine conjugate, a direct injection after a washing step can be employed[7].
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

- Column: Spherisorb ODS II (3 μ m) analytical column[7].
- Mobile Phase: An isocratic mixture of 0.1% formic acid solution (pH 2.70), methanol, and acetonitrile (45:8:47, v/v/v)[8].
- Flow Rate: 0.8 mL/min[8].
- Column Temperature: 40°C[8].
- Injection Volume: 5 μ L[8].
- Detection: UV detection at 278 nm[8].

3. Quantification:

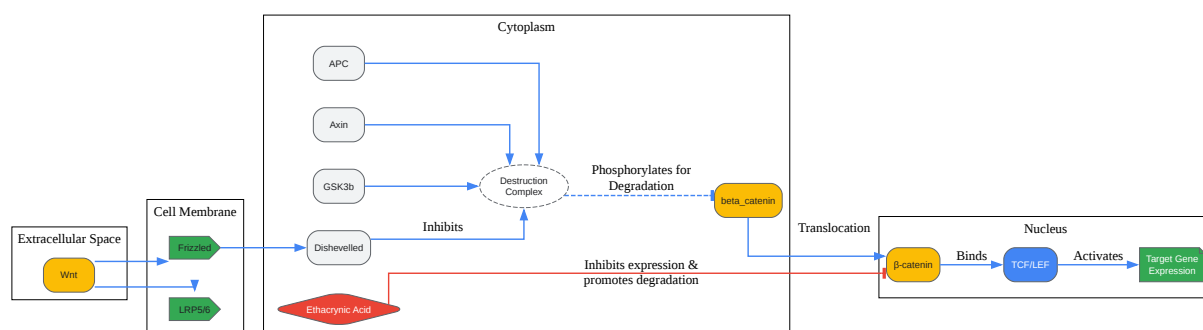
- Construct a calibration curve using standard solutions of ethacrynic acid at concentrations ranging from 0.5 to 500 μ g/mL[8].

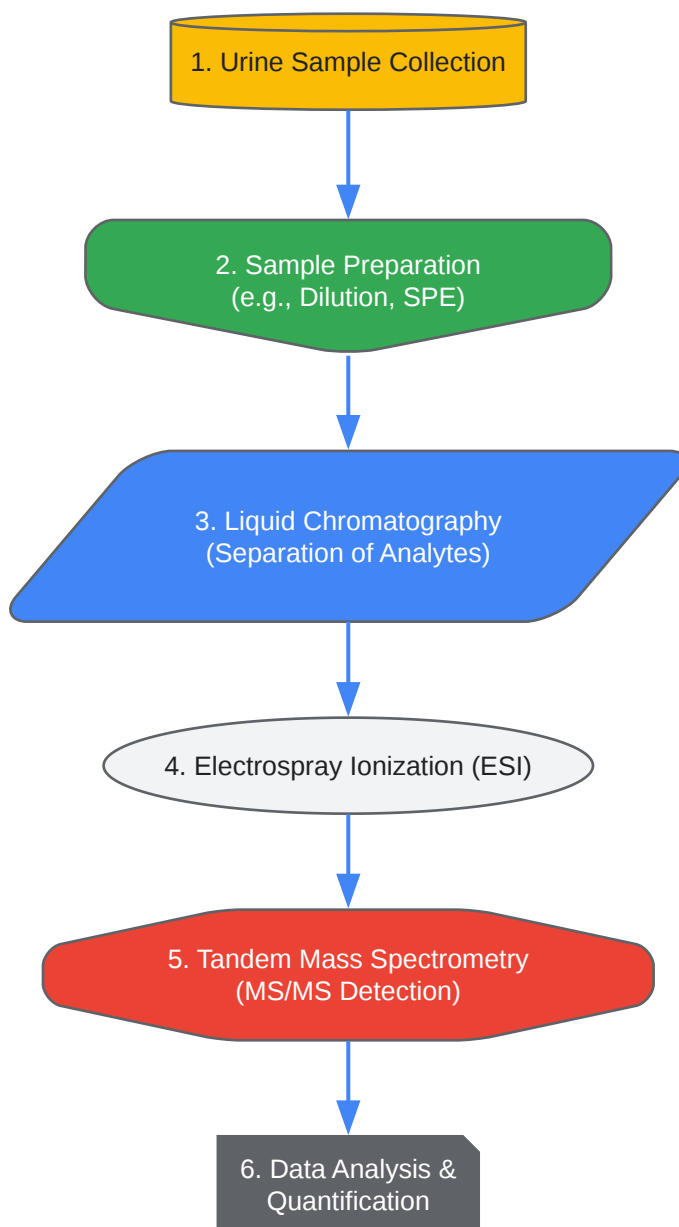
- The limit of quantification for ethacrynic acid in plasma has been reported to be as low as 20 ng/mL[7].

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Ethacrynic Acid's Impact on the Wnt/ β -Catenin Signaling Pathway

Ethacrynic acid has been shown to inhibit the Wnt/ β -catenin signaling pathway, which is often dysregulated in various cancers. It has been demonstrated to suppress the survival of chronic lymphocytic leukemia (CLL) cells by inhibiting this pathway[9].





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- To cite this document: BenchChem. [comparative analysis of erythronic acid in different populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086229#comparative-analysis-of-erythronic-acid-in-different-populations]

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Phone: (601) 213-4426

Email: info@benchchem.com